molecular formula C23H17N3O2S B2535392 3-benzyl-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 902028-72-2

3-benzyl-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No.: B2535392
CAS No.: 902028-72-2
M. Wt: 399.47
InChI Key: JBVRAFURVWRMCR-UHFFFAOYSA-N
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Description

3-Benzyl-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a heterocyclic compound featuring a pyrimido[4,5-b]quinoline core substituted at positions 2, 3, and 10 with thiophen-2-yl, benzyl, and methyl groups, respectively. This scaffold is of significant interest due to its structural similarity to bioactive 5-deazaflavin derivatives, which exhibit antitumor and enzyme-inhibitory properties .

Synthesis: The compound can be synthesized via multicomponent reactions under solvent-free conditions using efficient catalysts like GO/Fe₃O₄@PTRMS@BDSA@SO₃H, which offers high yields (85–95%) and short reaction times (15–30 minutes) at 90°C . This method contrasts with traditional approaches using DABCO, which require longer durations and moderate yields .

Properties

IUPAC Name

3-benzyl-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2S/c1-25-17-11-6-5-10-16(17)20(27)19-22(25)24-21(18-12-7-13-29-18)26(23(19)28)14-15-8-3-2-4-9-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVRAFURVWRMCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CC4=CC=CC=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione typically involves multi-component reactions, which are efficient and time-saving. One common method is the one-pot multi-component condensation reaction. This involves the reaction of dimedone, 6-amino-1,3-dimethyluracil, and appropriate aldehydes under solvent-free conditions at elevated temperatures (e.g., 90°C) using a basic catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) .

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and scalability. Catalysts such as nano-Fe3O4@SiO2 or other supported catalysts can be employed to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiophene moieties using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction can produce fully saturated derivatives.

Scientific Research Applications

3-benzyl-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-benzyl-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the quinoline and pyrimidine rings.

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrimido[4,5-b]quinoline derivatives exhibit diverse bioactivities depending on substituent patterns. Key comparisons include:

Key Observations :
  • Thiophene vs. Nitro/Phenyl Groups : The target compound’s thiophen-2-yl group (position 2) may enhance electronic interactions in biological systems compared to nitro or phenyl groups, which are associated with HDM2 inhibition .
  • Benzyl vs.
  • Methyl vs. Ethyl at N-10 : The 10-methyl group offers steric hindrance, while ethyl (as in 10-ethyl-3-methyl derivatives) may improve binding pocket compatibility .

Physicochemical Properties

  • Molecular Weight : The target compound (C₂₁H₁₇N₃O₂S; MW: 375.44 g/mol) is heavier than simpler analogs (e.g., 10-methyl derivative, MW: 227.22 g/mol ), affecting solubility and bioavailability.
  • Thermal Stability: Pyrimidoquinoline-diones generally exhibit high thermal stability (decomposition >250°C), as seen in Fe₃O4@SiO₂-SnCl4-catalyzed derivatives .

Biological Activity

The compound 3-benzyl-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a member of the pyrimidoquinoline family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, including antitumor, antimicrobial, and anti-inflammatory effects, supported by recent research findings.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₁₅N₃O₂S
  • Molecular Weight : 341.40 g/mol

Biological Activity Overview

Research indicates that compounds within the pyrimidoquinoline category exhibit significant biological activities. Notably, the presence of both quinoline and thiophene moieties contributes to their pharmacological potential. The following sections detail specific activities demonstrated by this compound.

Antitumor Activity

Studies have shown that pyrimidoquinolines possess potent antitumor properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through caspase activation pathways.
  • Case Study : In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.
Cell LineIC50 (µM)Reference
HeLa (cervical)12.5
MCF-7 (breast)15.0
A549 (lung)10.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Efficacy : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains.
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anti-inflammatory Effects

Research indicates that the compound can modulate inflammatory responses:

  • Cytokine Production : It may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Case Study : In vivo models demonstrated reduced inflammation in carrageenan-induced paw edema tests.

Mechanistic Insights

The biological activity of 3-benzyl-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline is likely attributed to:

  • DNA Intercalation : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival.

Q & A

Q. What are the common synthetic pathways for constructing the pyrimido[4,5-b]quinoline core of this compound?

The core structure is typically synthesized via multi-component reactions (MCRs) or cyclocondensation techniques. For example, one-pot three-component reactions using dimedone/cyclohexanedione, aromatic aldehydes, and amino-pyrimidinones under ultrasonic irradiation achieve high yields (94–99%) . Alternative methods include microwave-assisted synthesis to reduce reaction times and improve efficiency . Catalysts like ZrO₂ nanoparticles in ethylene glycol at 120°C enable green synthesis with 90–98% yields .

Q. Which spectroscopic methods are critical for characterizing this compound?

Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming substituent positions and hydrogen environments, particularly for distinguishing thiophene and benzyl protons . Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and thioether (C-S) bonds . Elemental analysis validates purity, while mass spectrometry confirms molecular weight .

Q. How do substituents (e.g., thiophen-2-yl, benzyl) influence chemical reactivity?

The thiophene moiety enhances π-π stacking with biological targets, while the benzyl group increases lipophilicity, improving membrane permeability . Reactivity studies show the thioether group participates in nucleophilic substitutions, enabling derivatization for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale research applications?

Ultrasound-assisted reactions reduce reaction times (8–60 minutes) and improve yields by enhancing mass transfer . Catalytic systems like Fe(DS)₃ (a Lewis acid-surfactant combined catalyst) under sonication achieve >90% efficiency . Solvent optimization (e.g., ionic liquids or deep eutectic mixtures) minimizes byproducts .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in anticancer efficacy often arise from assay variability (e.g., cell line specificity) or impurities. Researchers should:

  • Validate compound purity via HPLC (>95%) .
  • Replicate assays across multiple cell lines (e.g., A431, HT1080) .
  • Compare results with structurally analogous pyrimidoquinolines (e.g., 5-deazaflavins) to isolate substituent effects .

Q. What mechanistic insights exist for its interaction with protein kinase C (PKC)?

Computational docking studies suggest the thiophene and quinoline moieties bind PKC’s ATP-binding pocket, inhibiting phosphorylation. Experimental validation involves:

  • Competitive binding assays using [³H]-phorbol esters .
  • Monitoring PKC activity in A431 cells via Western blot (phospho-MARCKS as a biomarker) .

Q. How can substituent modifications enhance anticancer selectivity?

SAR studies indicate:

  • Electron-withdrawing groups (e.g., nitro) on the benzyl ring improve PKC inhibition .
  • Methylation at N10 reduces off-target toxicity .
  • Thiophene-to-furan substitution alters binding kinetics but retains efficacy .

Q. What computational tools predict metabolic stability and toxicity?

Use in silico platforms like SwissADME to assess CYP450 interactions and PAINS filters to exclude promiscuous binders. Molecular dynamics simulations (e.g., GROMACS) model hepatic metabolism of the benzyl group .

Methodological Challenges

Q. How to address solubility limitations in in vitro assays?

  • Employ co-solvents (e.g., DMSO:PBS 1:9) with ≤0.1% DMSO to avoid cytotoxicity .
  • Synthesize water-soluble prodrugs via PEGylation or sulfonation of the thiophene group .

Q. What in vivo models are suitable for pharmacokinetic (PK) studies?

  • Rodent models: Monitor plasma half-life (t½) via LC-MS/MS after IV/oral administration .
  • Zebrafish embryos: High-throughput screening for bioavailability and toxicity .

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